molecular formula C12H18ClNO2 B2611779 4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride CAS No. 1820705-88-1

4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride

Cat. No. B2611779
CAS RN: 1820705-88-1
M. Wt: 243.73
InChI Key: MWISTSDSIVWZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)butyric acid hydrochloride, also known as 4-(dimethylamino)butanoic acid hydrochloride, is commonly used in solution-phase peptide synthesis .


Synthesis Analysis

A general synthesis method for similar compounds involves the reaction of γ-Aminobutyric acid with formaldehyde and formic acid .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a benzene ring substituted with amino and carboxyl groups .


Chemical Reactions Analysis

In the case of 4-Dimethylaminopyridine, it reacts with acetic anhydride to form an ion pair of acetate and the acetylpyridinium ion .


Physical And Chemical Properties Analysis

4-(Dimethylamino)butyric acid hydrochloride is a white granular crystalline powder . It is used as a pharmaceutical intermediate .

Mechanism of Action

The mechanism of action for similar compounds often involves acting as a competitive inhibitor of certain enzymes .

Safety and Hazards

4-(Dimethylamino)butyric acid hydrochloride can cause skin and eye irritation . It is harmful if swallowed and can be absorbed through the skin .

properties

IUPAC Name

4-(dimethylamino)-4-phenylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13(2)11(8-9-12(14)15)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWISTSDSIVWZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCC(=O)O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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